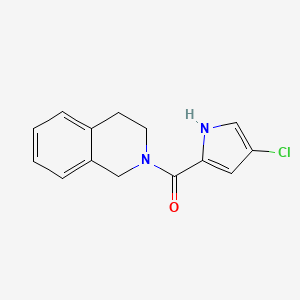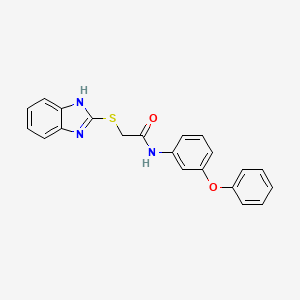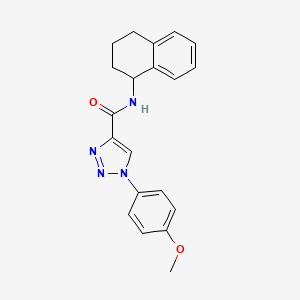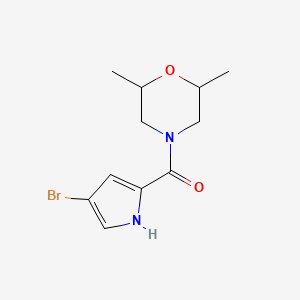![molecular formula C11H15ClN2O B7466294 1-[(4-Chlorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466294.png)
1-[(4-Chlorophenyl)methyl]-3-propan-2-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Chlorophenyl)methyl]-3-propan-2-ylurea, also known as CPPU, is a synthetic cytokinin that has been extensively studied for its potential application in plant growth regulation. CPPU is a white crystalline powder that is soluble in water and has a molecular weight of 233.7 g/mol.
Wissenschaftliche Forschungsanwendungen
1-[(4-Chlorophenyl)methyl]-3-propan-2-ylurea has been widely studied for its potential application in plant growth regulation. It has been shown to promote cell division, enhance fruit set, increase fruit size and yield, delay fruit senescence, and improve the quality of fruits and vegetables. This compound has also been used to induce parthenocarpy, which is the production of seedless fruits without fertilization.
Wirkmechanismus
1-[(4-Chlorophenyl)methyl]-3-propan-2-ylurea acts as a cytokinin, a class of plant hormones that regulate cell division and differentiation. This compound binds to cytokinin receptors and activates a signaling pathway that promotes cell division and growth. This compound also stimulates the expression of genes involved in fruit development and ripening.
Biochemical and Physiological Effects:
This compound has been shown to increase the activity of enzymes involved in cell division and growth, such as peroxidase and polyphenol oxidase. It also enhances the accumulation of sugars, organic acids, and antioxidants in fruits and vegetables. This compound can improve the color, flavor, and nutritional value of fruits and vegetables.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-Chlorophenyl)methyl]-3-propan-2-ylurea is a potent cytokinin that can induce a wide range of physiological responses in plants. It is easy to apply and has a long-lasting effect. However, this compound can be expensive and may have variable effects depending on the plant species, cultivar, and environmental conditions. It is important to optimize the concentration and timing of this compound application for each experiment.
Zukünftige Richtungen
There are several future directions for 1-[(4-Chlorophenyl)methyl]-3-propan-2-ylurea research. One area of interest is the optimization of this compound application for different plant species and cultivars. Another area of interest is the elucidation of the molecular mechanisms underlying this compound-induced fruit development and ripening. This compound may also have potential applications in plant biotechnology, such as the production of seedless fruits or the enhancement of crop yield and quality.
Synthesemethoden
1-[(4-Chlorophenyl)methyl]-3-propan-2-ylurea can be synthesized through several methods, including the reaction of 4-chlorobenzylamine with isobutyl isocyanate, or the reaction of 4-chlorobenzyl chloride with isobutyl carbamate. The purity of this compound can be improved through recrystallization or chromatography.
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-8(2)14-11(15)13-7-9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKKZFTUJITHHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-methyl-N-[(2-methylphenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B7466235.png)

![1-[2-Hydroxy-3-[4-(3-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one](/img/structure/B7466239.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(3-fluorophenyl)methanone](/img/structure/B7466253.png)
![1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466265.png)
![[2-(Furan-2-ylmethylamino)-2-oxoethyl] 4-(thiophen-2-ylsulfonylamino)benzoate](/img/structure/B7466271.png)
![[2-(benzylamino)-2-oxoethyl] (E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate](/img/structure/B7466273.png)
![1-[(2-Fluorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466278.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(3-methoxyphenyl)ethanone](/img/structure/B7466285.png)

![3-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]-1,3-thiazolidin-2-one](/img/structure/B7466302.png)
![1-[(4-Fluorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466312.png)